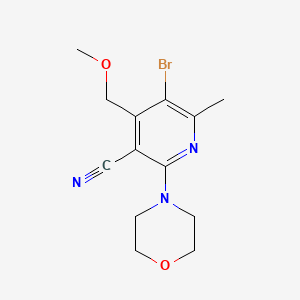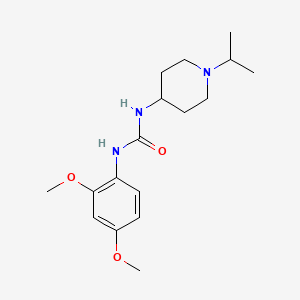
5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinic acetylcholine receptor agonists. It is also known as NS9283 and has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile involves the enhancement of nicotinic acetylcholine receptor activity. It binds to the α4β2 subtype of nicotinic acetylcholine receptors and enhances their activity by increasing the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This results in improved cognitive function, attention, and memory.
Biochemical and Physiological Effects:
5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile has been shown to have several biochemical and physiological effects. It has been shown to enhance cognitive function, attention, and memory in animal models. It has also been shown to increase the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. Additionally, it has been shown to have potential applications in the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile in lab experiments is its ability to enhance the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes such as learning and memory, attention, and motor function. Additionally, it has been shown to have potential applications in the treatment of various neurological and psychiatric disorders. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the use of 5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile in scientific research. One direction is to further investigate its potential applications in the treatment of various neurological and psychiatric disorders. Another direction is to explore its potential use in enhancing cognitive function, attention, and memory in healthy individuals. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential toxicity and side effects.
Synthesemethoden
The synthesis of 5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile involves several steps. The first step is the reaction of 2,6-dibromo-4-methylpyridine with sodium methoxide in methanol to form 5-bromo-2-methoxymethyl-4-methylpyridine. The second step involves the reaction of 5-bromo-2-methoxymethyl-4-methylpyridine with morpholine in the presence of potassium carbonate to form 5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile.
Wissenschaftliche Forschungsanwendungen
5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile has been extensively studied for its potential applications in scientific research. It has been shown to enhance the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes such as learning and memory, attention, and motor function. It has also been shown to have potential applications in the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
5-bromo-4-(methoxymethyl)-6-methyl-2-morpholin-4-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c1-9-12(14)11(8-18-2)10(7-15)13(16-9)17-3-5-19-6-4-17/h3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFSPMGXQBUBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N2CCOCC2)C#N)COC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5816735.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B5816748.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5816761.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(2-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5816762.png)



![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5816788.png)


![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5816825.png)
